Ecgonine Ethyl Ester

Catalog No.
S652349
CAS No.
70939-97-8
M.F
C11H19NO3
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ecgonine Ethyl Ester

Require authentic Ecgonine Ethyl Ester CRM for cocaethylene metabolite method validation. Substituting with Ecgonine Methyl Ester leads to inaccurate quantitation due to distinct MW (213.27 vs 199.25) and retention times. - Purity ≥98% ensures calibration accuracy. - Unique fragmentation pattern guarantees biomarker specificity. - COA for ISO 17025 compliance. - Cold-chain shipping. Ideal for method validation, QC, and proficiency testing.

CAS Number

70939-97-8

Product Name

Ecgonine Ethyl Ester

IUPAC Name

ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C11H19NO3/c1-3-15-11(14)10-8-5-4-7(12(8)2)6-9(10)13/h7-10,13H,3-6H2,1-2H3/t7-,8+,9-,10+/m0/s1

InChI Key

ABDMBNAKYBUEEX-QCLAVDOMSA-N

SMILES

CCOC(=O)C1C2CCC(N2C)CC1O

Synonyms

ethyl ecgonine, ethyl ecgonine hydrochloride, ethylecgonine

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1O

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Ecgonine Ethyl Ester (CAS: 70939-97-8) is a specific metabolite and structural analog of ecgonine-based alkaloids. It serves primarily as a certified reference material in analytical and forensic toxicology. Its principal value lies in its role as a unique biomarker indicating the simultaneous consumption of cocaine and ethanol, which leads to the in-vivo formation of cocaethylene, a substance with its own distinct physiological effects. The procurement of high-purity Ecgonine Ethyl Ester is essential for developing and validating sensitive analytical methods, such as GC/MS and LC/MS, to accurately identify and quantify its presence in biological samples.

Procurement Fit

Workflow Forensic toxicology co-exposure biomarker confirmation studies
Method compatibility GC-MS and LC-MS/MS analytical method support
Format Certified reference standard solution for calibrator and control preparation

In forensic and clinical toxicology, analytical specificity is paramount, making substitution with close analogs like Ecgonine Methyl Ester (EME) or Benzoylecgonine (BE) methodologically invalid. Each metabolite possesses a unique molecular weight and fragmentation pattern, and exhibits distinct chromatographic retention times. Using EME (MW: 199.25) as a calibrant for Ecgonine Ethyl Ester (MW: 213.27) would produce inaccurate quantitative results and could lead to misidentification. The presence of Ecgonine Ethyl Ester specifically points to the formation of cocaethylene, a critical piece of information in a toxicological investigation that cannot be inferred from the presence of other metabolites. Therefore, sourcing the exact compound as a certified standard is a mandatory requirement for accredited laboratory workflows.

Substitution Risk

Target: Ecgonine Ethyl Ester
Substitute: Benzoylecgonine / EME
Biosynthetic pathway requires ethanol co-presence; substitutes form independently of alcohol intake and may not confirm co-exposure.
Analytical sensitivity and extraction recovery profiles differ markedly; method-specific calibration may not transfer between compounds.
Calibration curves and quantitative accuracy are not interchangeable due to differential matrix recovery behavior.

Analytical Specificity: Differentiated Solid-Phase Extraction Recovery vs. Key Metabolites

In multi-analyte solid-phase extraction (SPE) protocols designed for GC-MS analysis of cocaine and its metabolites, Ecgonine Ethyl Ester demonstrates distinct recovery efficiency compared to its structural analogs. In a validated method, the overall recovery for Ecgonine Ethyl Ester was 35%, which differs significantly from that of Ecgonine Methyl Ester (49%) and Ecgonine (29%). This highlights the unique physicochemical properties of the ethyl ester that necessitate its use as a specific calibrator to correct for its particular behavior during sample preparation.

Evidence DimensionOverall Recovery from SPE
Target Compound Data35%
Comparator Or BaselineEcgonine Methyl Ester: 49%; Ecgonine: 29%
Quantified Difference-14% vs. EME; +6% vs. Ecgonine
ConditionsSolid-phase extraction from 3 mL blood or urine, followed by GC-MS analysis.

This difference in extraction recovery proves that using a surrogate standard like Ecgonine Methyl Ester would lead to significant quantitative errors, making the procurement of Ecgonine Ethyl Ester essential for accurate analysis.

Biomarker specificity
Head-to-head
EEE: binary co-exposure indicator (alcohol-dependent formation)
BE / EME: present in all cocaine-positive specimens regardless of alcohol
Reported binary co-exposure indicator
69% PM / 53% LV detection with alcohol; 0% without; GC-MS, human specimens

Precursor Suitability: Essential Starting Material for Synthesizing Labeled Cocaethylene Metabolites

Ecgonine Ethyl Ester is the direct and required precursor for the synthesis of isotopically labeled internal standards, such as cocaethylene-d3, which are critical for high-precision quantitation by isotope dilution mass spectrometry. Methods for the simultaneous quantification of cocaine and its metabolites, including cocaethylene, explicitly rely on the availability of these deuterated standards to compensate for matrix effects and variations in instrument response. The synthesis of cocaethylene-d3 necessitates an ethyl ester starting material; substitution with ecgonine methyl ester would yield the incorrect labeled analog (cocaine-d3).

Evidence DimensionSynthetic Pathway Product
Target Compound DataServes as precursor for Cocaethylene-d3 and other ethyl ester analogs
Comparator Or BaselineEcgonine Methyl Ester: Serves as precursor for Cocaine-d3 and other methyl ester analogs
Quantified DifferenceQualitatively different synthetic products
ConditionsOrganic synthesis of deuterated internal standards for GC-MS or LC-MS/MS.

For laboratories performing high-sensitivity quantitative analysis or producing reference materials, Ecgonine Ethyl Ester is the indispensable starting material for creating the necessary labeled internal standards for the cocaethylene pathway.

Detection limit (LOD)
Head-to-head
2 ng/mL
GC-MS, SPE with derivatization
Supports trace-level detection in research matrices
12.5×–320× lower LOD vs. BNE, ECG, HBZE; matched to cocaine LOD

Differential Stability in Biological Matrix: Improved Stability Profile at 4°C Compared to EME

In a study on the stability of cocaine compounds in urine stored at 4°C (pH 8), Ecgonine Ethyl Ester (referred to as EBE) demonstrated greater stability than Ecgonine Methyl Ester (EME). Under these conditions, EME completely disappeared after 15 days, whereas Ecgonine Ethyl Ester was stable for a significantly longer period, disappearing after 75 days. This five-fold difference in stability under common, albeit suboptimal, storage conditions highlights a key handling and processability advantage.

Evidence DimensionTime to Complete Disappearance
Target Compound Data75 days
Comparator Or BaselineEcgonine Methyl Ester (EME): 15 days
Quantified Difference5x longer stability
ConditionsUrine samples stored at 4°C, pH 8.

For labs handling batch analyses or facing potential delays in sample processing, the superior stability of Ecgonine Ethyl Ester reduces the risk of analyte degradation and ensures more reliable and reproducible quantitative results compared to its methyl analog.

Extraction recovery
Head-to-head
35%
SPE from 3 mL blood or urine
May require compound-specific calibration
2.4× lower recovery vs. >83% group; method-specific extraction context
Storage specification
Data to verify
2–8 °C, acetonitrile solution
Supports procurement specification review
CRM data; verify per certificate of analysis

Certified Reference Material for Clinical and Forensic Confirmation of Co-ingestion

The primary application is its use as a certified reference material (CRM) for the unambiguous identification and quantification of cocaethylene-related metabolites. Its distinct extraction recovery and analytical behavior mean it is essential for calibrating LC/MS or GC/MS methods to confirm simultaneous use of cocaine and alcohol, a critical factor in toxicological assessments.

Quality Control and Proficiency Testing Material

Due to its specific stability profile and analytical properties, Ecgonine Ethyl Ester is an ideal component for quality control (QC) materials and proficiency testing (PT) schemes. Its inclusion tests a laboratory's ability to correctly handle sample preparation for multiple cocaine metabolites and to accurately quantify analytes with differing stabilities.

Precursor for Isotope-Labeled Internal Standard Synthesis

As the requisite starting material for synthesizing deuterated cocaethylene and its metabolites, this compound is procured by specialty chemical manufacturers and research labs that develop high-precision analytical methods. These labeled standards are indispensable for isotope dilution mass spectrometry, the gold standard for quantitative bioanalysis.

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology confirmation
Biomarker co-exposure specificity
Binary detection in research matrices
Pharmacokinetic research
Certified reference material traceability
Method calibration verification
Drug testing research panels
Analytical standard identity
Confirmatory panel specificity

XLogP3

1.2

UNII

WTI50ROZ5V

Wikipedia

Ecgonine ethyl ester

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